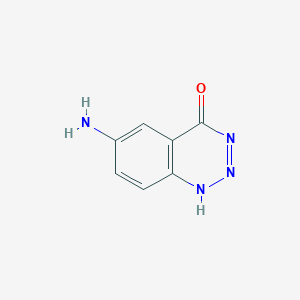

6-amino-1H-1,2,3-benzotriazin-4-one

Description

6-Amino-1H-1,2,3-benzotriazin-4-one is a nitrogen-rich heterocyclic compound featuring a benzotriazinone core with an amino substituent at the 6-position.

Properties

IUPAC Name |

6-amino-1H-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,8H2,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMNLVSCPSFYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1N)C(=O)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Considerations:

-

Substrate Preparation : 6-Amino-2-aminobenzamide is typically synthesized from isatoic anhydride derivatives. For example, nitration of anthranilamide followed by reduction introduces the 6-amino group.

-

Reaction Challenges : Harsh acidic conditions (e.g., concentrated HCl) may lead to side reactions, such as hydrolysis of the amide group or decomposition of the diazonium intermediate.

-

Yield Optimization : Lower temperatures (0°C) and controlled addition of NaNO₂ improve yields to ~60% for analogous compounds.

One-Pot Synthesis Using Polymer-Supported Nitrite

A modern alternative employs polymer-supported nitrite reagents to mitigate the hazards of traditional diazotization. This method utilizes 2-aminobenzamide derivatives bearing a 6-amino group, which react with a nitrite-bound resin and p-tosic acid in a one-pot cascade. The polymer-supported system avoids gaseous nitrogen oxide byproducts and enables milder conditions (room temperature, 2–4 hours).

Advantages:

-

Functional Group Tolerance : The method accommodates electron-withdrawing and donating groups on the benzene ring, including sensitive amino substituents.

-

Scalability : Reactions are amenable to gram-scale synthesis without significant yield loss.

-

Yield Range : Reported yields for structurally related benzotriazinones reach 75–85% under optimized conditions.

Photocyclization of Aryl Triazine Precursors

Visible-light-mediated cyclization represents a breakthrough in benzotriazinone synthesis. Aryl triazine precursors, such as N-(2-azidophenyl)acetamides, undergo photocyclization under violet light (420 nm) in a continuous flow reactor. This method eliminates the need for diazonium intermediates, offering a safer and greener pathway.

Reaction Mechanism:

Performance Metrics:

-

Residence Time : 10 minutes in a flow reactor.

-

Yield : Up to 85% for unsubstituted benzotriazinones, with potential applicability to 6-amino derivatives via appropriate precursor design.

Redox Cyclization with Nitrous Oxide

A redox-based approach employs nitrous oxide (N₂O) as a nitrogen source in the presence of sec-butyllithium. This method converts 2-aminobenzamides into benzotriazinones via a radical intermediate. While less commonly applied to amino-substituted derivatives, it offers a unique pathway for substrates incompatible with acidic conditions.

Limitations:

-

Sensitivity to Moisture : Requires anhydrous conditions and strict temperature control (−78°C).

-

Functional Group Compatibility : Limited data exist for amino-substituted substrates, necessitating further investigation.

Comparative Analysis of Synthetic Methods

Optimization Strategies

Protecting Group Strategies

Introducing acetyl or tert-butoxycarbonyl (Boc) groups to the 6-amino position during precursor synthesis prevents undesired side reactions during diazotization. Subsequent deprotection under mild acidic or basic conditions restores the free amine.

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

6-amino-1H-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Activity

One of the prominent applications of 6-amino-1H-1,2,3-benzotriazin-4-one is as an α-glucosidase inhibitor, which plays a crucial role in managing diabetes by preventing carbohydrate breakdown into glucose. Recent studies have synthesized various derivatives that exhibit significant inhibition activity. For instance, compounds derived from this scaffold showed IC50 values ranging from 27.13 μM to 37.75 μM, demonstrating their potential as effective antidiabetic agents compared to standard drugs like acarbose .

Antimicrobial Properties

The compound has also been investigated for its antibacterial and antiviral properties. Derivatives of this compound have shown promising results against a range of pathogens. For example, certain nitro derivatives were found to be particularly effective against bacterial strains with IC50 values indicating strong inhibition .

Anti-inflammatory and Anticancer Potential

Research indicates that derivatives of this compound possess anti-inflammatory and anticancer activities. In vitro studies have demonstrated their ability to inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation .

Agrochemicals

The potential use of this compound in agrochemicals is notable due to its structural properties that allow for the development of new pesticides. The compound's derivatives have been synthesized with the aim of enhancing pest resistance while maintaining low toxicity levels. For instance, the synthesis of benzothiatriazine derivatives has been linked to nematicidal activity .

Material Science

In addition to its biological applications, this compound is utilized in material science for the development of polymers and liquid crystals. Its unique structural characteristics make it a valuable building block for creating materials with specific optical and mechanical properties .

Table 1: Inhibition Potency of Benzotriazinone Derivatives

| Compound ID | Structure Type | IC50 (μM) | Activity Type |

|---|---|---|---|

| 12e | Nitro derivative | 32.37 | α-glucosidase inhibitor |

| 12f | Nitro derivative | 37.75 | α-glucosidase inhibitor |

| 14k | Carboxamide derivative | 27.13 | α-glucosidase inhibitor |

| 14l | Carboxamide derivative | 32.14 | α-glucosidase inhibitor |

This table summarizes the inhibition potency of various derivatives synthesized from this compound against α-glucosidase.

Synthesis Techniques

Recent advancements in synthetic methodologies have facilitated the efficient production of these compounds through one-pot reactions involving diazotization and cyclization processes. Such methods not only streamline synthesis but also enhance yields and reduce reaction times .

Mechanism of Action

The mechanism of action of 6-amino-1H-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact mechanism and molecular targets involved .

Comparison with Similar Compounds

3-Hydroxy-1,2,3-benzotriazin-4-one (HOOBt)

HOOBt is a widely used reagent in peptide coupling reactions due to its ability to suppress racemization and enhance reaction efficiency. Key differences include:

- Substituent Effects: The hydroxyl group at position 3 in HOOBt contrasts with the amino group at position 6 in the target compound.

- Stability: HOOBt is prone to hydrolysis under acidic conditions, whereas the amino group in 6-amino-1H-1,2,3-benzotriazin-4-one could confer greater stability or reactivity in basic environments .

| Property | This compound | HOOBt |

|---|---|---|

| Substituent Position | 6-amino | 3-hydroxy |

| Key Application | Potential coupling agent (inferred) | Peptide synthesis |

| Reactivity | Likely enhanced nucleophilicity | Moderate, pH-sensitive |

6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one

This compound (mentioned in ) shares the 6-amino substituent but differs in two critical aspects:

- Methyl Group : The 3-methyl substituent introduces steric hindrance, which may limit its utility in reactions requiring planar geometry, such as intercalation in biological systems .

| Property | This compound | 6-Amino-3-methyl-3,4-dihydro analog |

|---|---|---|

| Aromaticity | Fully aromatic | Partially saturated (3,4-dihydro) |

| Steric Effects | Minimal | Moderate (3-methyl group) |

| Stability | Likely higher | Reduced due to saturation |

Benzoxathiine Derivatives (e.g., 6-Methoxy-1,4-benzoxathiine)

Benzoxathiines, such as the compound in , replace the triazinone core with oxygen and sulfur atoms. Key distinctions include:

- Heteroatom Composition: Benzoxathiines (O and S) lack the nitrogen-rich environment of benzotriazinones, leading to differences in electronic density and hydrogen-bonding capacity.

- Applications: Benzoxathiines are explored for antimicrobial activity, whereas benzotriazinones are more commonly associated with catalytic or synthetic roles .

| Property | This compound | 6-Methoxy-1,4-benzoxathiine |

|---|---|---|

| Heteroatoms | N, N, N (triazinone) | O, S (oxathiine) |

| Electronic Density | High (N-rich) | Moderate (O/S) |

| Biological Activity | Potential enzyme inhibition | Antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-amino-1H-1,2,3-benzotriazin-4-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization of substituted benzotriazine precursors. For example, derivatives are synthesized by introducing functional groups like benzo[d][1,2,3]thiadiazole via coupling reactions under reflux with catalysts (e.g., potassium iodide) . Optimization involves temperature control (e.g., 45°C for 1 hour) and solvent selection (e.g., pyridine or toluene) to improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodology : Use H NMR (200–400 MHz) in DMSO-d₆ to confirm substituent positions and purity. Melting points (e.g., 109–111°C) and Rf values via TLC (hexane/EtOH systems) are essential for physical characterization . Mass spectrometry (UHPLC-MS/MS) aids in detecting metabolites and degradation products .

Q. What preliminary biological activities have been reported for benzotriazin-4-one derivatives?

- Methodology : In vitro assays evaluate nematicidal activity (e.g., against Meloidogyne incognita) by introducing heterocyclic moieties (e.g., benzo[d][1,2,3]thiadiazole) to enhance systemic acquired resistance in plants . Cytotoxicity screening via MTT assays on cancer cell lines can prioritize derivatives for advanced studies .

Advanced Research Questions

Q. How do Smiles-type rearrangements and degradation pathways impact the stability of benzotriazin-4-one derivatives?

- Methodology : Monitor acidic/alkaline degradation using HPLC and identify intermediates via NMR. For example, 3-amino-1,2,3-benzotriazin-4-one degrades into benzimidazolones under strong acidic conditions, requiring pH-controlled environments to stabilize the core structure . Thermal stability studies (TGA/DSC) assess decomposition under heat stress .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for benzotriazin-4-one-based enzyme inhibitors?

- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding modes of derivatives to leukotriene A4 hydrolase. Validate SAR via site-directed mutagenesis and kinetic assays (e.g., IC₅₀ determination) . Conflicting data on substituent effects (e.g., methyl vs. ethyl groups) require comparative dose-response analyses .

Q. How can toxicity and reproductive safety profiles be systematically evaluated for this compound?

- Methodology : Acute toxicity studies in rodents (e.g., oral LD₅₀ = 501 mg/kg in mice) identify lethal thresholds . Subchronic exposure assays (e.g., 2400–3480 mg/kg over 15–21 days) assess reproductive effects, including teratogenicity, via histopathology and hormone level monitoring .

Q. What methodologies address data reproducibility challenges in benzotriazin-4-one research?

- Methodology : Implement open-data practices (e.g., FAIR principles) for sharing NMR spectra and crystallographic data. Use de-identified datasets to reconcile data protection with transparency in health-related studies . Iterative peer validation of synthetic protocols minimizes batch-to-batch variability .

Q. How are benzotriazin-4-one derivatives applied in peptide synthesis as coupling agents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.